Physicochemical Profiling of 3-Nitro-9H-fluoren-2-amine: Molecular Weight Verification and Solubility Dynamics
Physicochemical Profiling of 3-Nitro-9H-fluoren-2-amine: Molecular Weight Verification and Solubility Dynamics
Executive Summary
In the landscape of organic synthesis and drug development, fluorene derivatives serve as critical rigid scaffolds. 3-Nitro-9H-fluoren-2-amine (CAS RN: 29005-18-3) is a highly functionalized tricyclic building block characterized by the push-pull electronic dynamics of its electron-donating amine and electron-withdrawing nitro groups. This whitepaper provides a rigorous technical examination of its molecular weight (226.23 g/mol ) and solubility profile, offering actionable, self-validating protocols for researchers integrating this compound into complex synthetic workflows or biological assays.
Structural and Molecular Weight Analysis
The exact molecular weight of 3-Nitro-9H-fluoren-2-amine is 226.23 g/mol , corresponding to the molecular formula C₁₃H₁₀N₂O₂ [1].
Mechanistic Implications of Molecular Weight and Structure: The precise molecular mass is foundational for stoichiometric precision, particularly when utilizing the compound in nucleophilic aromatic substitution (SNAr) or reduction pathways. The strong electron-withdrawing nature of the nitro group deactivates the planar fluorene ring toward electrophilic attack while simultaneously priming it for SNAr reactions[2]. Furthermore, the nitro group can be selectively reduced to yield diamino-fluorenes, a transformation that relies heavily on accurate mass tracking via High-Resolution Mass Spectrometry (HRMS) to confirm complete conversion[2].
Solubility Dynamics: The Role of Intermolecular Forces
Solubility is not a static property but a dynamic equilibrium dictated by the disruption of crystal lattice energy.
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Aqueous Insolubility: The expansive, hydrophobic π -system of the fluorene core strongly resists aqueous solvation. In an aqueous environment, water molecules cannot form favorable interactions capable of overcoming the strong π−π stacking and intermolecular hydrogen bonding (between the primary amine and nitro groups of adjacent molecules) present in the solid state.
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Organic Solvent Compatibility: To achieve complete solvation, the solvent must act as a powerful hydrogen-bond acceptor and possess a strong dipole. Polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , are optimal[3]. The oxygen atom in DMSO readily accepts hydrogen bonds from the primary amine, while the solvent's dipole interacts favorably with the highly polarized nitro group, effectively dismantling the crystal lattice and pulling the molecule into solution.
Solvation pathways and thermodynamic outcomes for 3-Nitro-9H-fluoren-2-amine.
Quantitative Data Summaries
Table 1: Core Physicochemical Parameters
| Parameter | Value / Description | Analytical Relevance |
|---|---|---|
| CAS Number | 29005-18-3 | Primary identifier for inventory and safety tracking[1]. |
| Molecular Formula | C₁₃H₁₀N₂O₂ | Dictates isotope pattern in mass spectrometry. |
| Molecular Weight | 226.23 g/mol | Required for precise molarity calculations in assays[1]. |
| Monoisotopic Mass | 226.0742 Da | Target mass for HRMS verification workflows. |
Table 2: Solvent Compatibility Profile
| Solvent Class | Specific Solvent | Solubility Profile | Mechanistic Rationale |
|---|
| Aqueous | Water, PBS (pH 7.4) | Insoluble (< 0.1 mg/mL) | Hydrophobic π -system dominates; lack of H-bond disruption. | | Polar Aprotic | DMSO, DMF | Highly Soluble (> 50 mg/mL) | Strong dipole-dipole interactions and H-bond acceptance[3]. | | Polar Protic | Methanol, Ethanol | Sparingly Soluble | Partial disruption of lattice; limited by hydrophobic core. | | Non-Polar | Hexane, Heptane | Insoluble | Inability to solvate the polar amine and nitro substituents. |
Experimental Workflows
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Kinetic solubility often overestimates actual solubility due to transient supersaturation. This protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is measured.
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Preparation: Add an excess amount of 3-Nitro-9H-fluoren-2-amine (e.g., 10 mg) to a 2 mL glass HPLC vial.
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Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO or PBS).
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Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C, shaking at 500 RPM for 48 hours.
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Causality: 48 hours ensures that the dissolution and precipitation rates have equalized, overcoming the high lattice energy of the fluorene core.
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Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solid.
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Self-Validation Step: Extract 100 µL of the supernatant at 24 hours and another 100 µL at 48 hours. Dilute both appropriately in mobile phase and analyze via HPLC-UV (at λmax ~280 nm).
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Validation Logic: If the calculated concentration difference between the 24h and 48h time points is < 5%, thermodynamic equilibrium is validated.
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Protocol 2: Molecular Weight Verification via LC-HRMS
This workflow leverages the basicity of the primary amine to generate a robust [M+H]⁺ signal, utilizing a reverse-phase separation strategy.
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Sample Prep: Dissolve 1 mg of 3-Nitro-9H-fluoren-2-amine in 1 mL of LC-MS grade DMSO to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile (containing 0.1% Formic Acid).
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Causality: Formic acid acts as an ionizing agent, pre-protonating the primary amine to enhance Electrospray Ionization (ESI) efficiency.
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Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.
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Causality: The highly hydrophobic fluorene core requires a non-polar C18 stationary phase for effective retention and sharp peak shape.
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Mass Analysis (ESI+): Operate the mass spectrometer (TOF or Orbitrap) in positive ion mode.
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Self-Validation Step: Spike the sample with an internal standard (e.g., Fluorene-d10).
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Validation Logic: The accurate mass measurement of the target (m/z 227.0815 for [M+H]⁺) is only accepted if the internal standard's mass error is strictly < 5 ppm, confirming instrument calibration.
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LC-HRMS workflow for molecular weight verification of fluorene derivatives.
References
- European Patent Office. "EP 4273150 A1 - TRICYCLIC COMPOUND, AND PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF". Google Patents.
